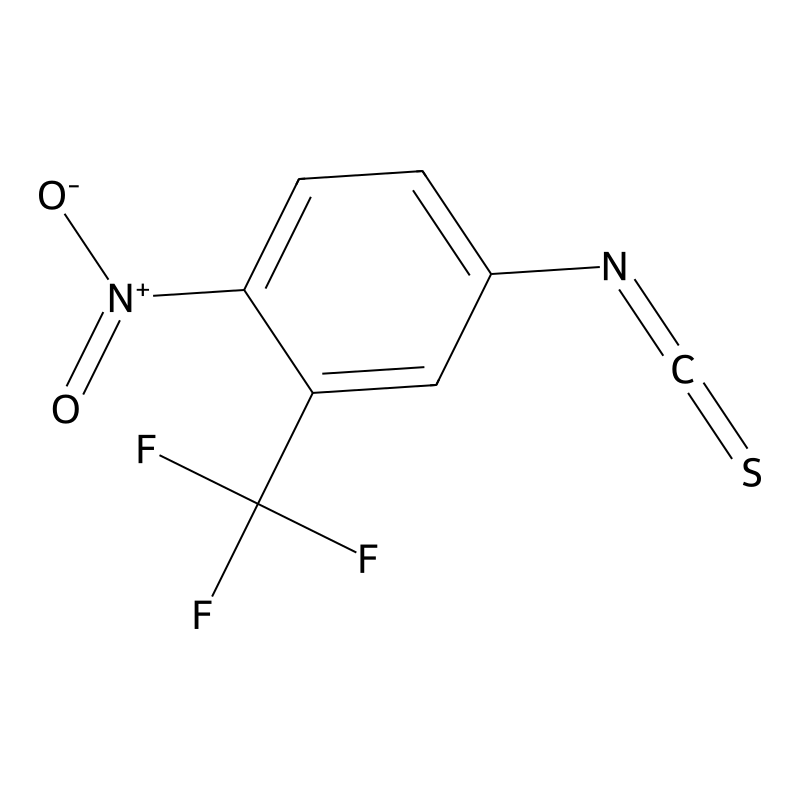

4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate is a chemical compound with the molecular formula C₈H₃F₃N₂O₂S and a molecular weight of 248.18 g/mol. It features a trifluoromethyl group (-CF₃) and a nitro group (-NO₂) attached to a phenyl ring, along with an isothiocyanate functional group (-N=C=S). This compound is recognized for its potential applications in various fields, including medicinal chemistry and biochemistry, particularly in proteomics research .

As mentioned earlier, NFM-Trityl isothiocyanate covalently modifies biomolecules containing primary amines. This modification can be used for several purposes:

- Nucleophilic Substitution: The compound can react with nucleophiles, such as amines and alcohols, leading to the formation of thioureas or thioamides.

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding thiourea and release carbon dioxide.

- Condensation Reactions: It can undergo condensation reactions with various substrates, making it useful for synthesizing more complex molecules.

These reactions are significant for developing derivatives that may have enhanced biological or chemical properties .

4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate exhibits notable biological activities:

- Antimicrobial Properties: Like many isothiocyanates, it has shown potential antimicrobial effects against various pathogens.

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is required to confirm these effects and elucidate mechanisms of action.

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

Several methods exist for synthesizing 4-nitro-3-(trifluoromethyl)phenyl isothiocyanate:

- From 4-Nitro-3-(trifluoromethyl)aniline:

- Reacting 4-nitro-3-(trifluoromethyl)aniline with thiophosgene or carbon disulfide in the presence of a base can yield the desired isothiocyanate.

- Via Isocyanate Route:

- The corresponding isocyanate can be generated first and then treated with ammonium thiocyanate to form the isothiocyanate.

These methods are advantageous due to their efficiency and ability to produce high yields of the target compound .

4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate has several applications:

- Proteomics Research: It serves as a biochemical reagent for labeling proteins and studying their interactions.

- Analytical Chemistry: Used as a derivatization agent in liquid chromatography-tandem mass spectrometry for analyzing biogenic amines.

- Pharmaceutical Development: Its potential bioactivity makes it a candidate for drug development targeting various diseases .

Interaction studies involving 4-nitro-3-(trifluoromethyl)phenyl isothiocyanate focus on its ability to bind with biological macromolecules:

- Protein Binding: Research indicates that this compound can form covalent bonds with amino acid residues in proteins, which may alter protein function or stability.

- Cellular Uptake: Studies are ongoing to determine how effectively this compound penetrates cellular membranes and its subsequent effects on cellular processes.

These interactions are crucial for understanding its biological implications and therapeutic potential .

4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate shares structural similarities with other compounds featuring trifluoromethyl or nitro groups. Some notable similar compounds include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Trifluoromethylphenyl isothiocyanate | Trifluoromethyl group without nitro | Simpler structure, less biological activity |

| 4-Nitrophenyl isothiocyanate | Nitro group only | Lacks trifluoromethyl group |

| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | Two trifluoromethyl groups | Greater lipophilicity, different reactivity |

The unique combination of both trifluoromethyl and nitro groups in 4-nitro-3-(trifluoromethyl)phenyl isothiocyanate may contribute to its distinct reactivity and biological properties compared to these similar compounds .

Nucleophilic Substitution Dynamics at Isothiocyanate Moieties

The isothiocyanate (-N=C=S) group in NTFPI serves as a primary site for nucleophilic attacks due to its electrophilic carbon center. Kinetic studies of analogous phenyl isothiocyanates reveal a stepwise mechanism involving initial nucleophilic addition followed by rate-limiting departure of the leaving group [5]. For NTFPI, the electron-withdrawing nitro and trifluoromethyl groups enhance the electrophilicity of the isothiocyanate carbon, accelerating nucleophilic substitution.

Key mechanistic insights:

- Amine reactivity: Primary amines (e.g., n-butylamine) exhibit higher nucleophilic efficiency than secondary amines (e.g., N-methylaniline) due to reduced steric hindrance [4].

- Solvent effects: Polar aprotic solvents like dichloromethane stabilize transition states, increasing reaction rates by 2–3 fold compared to nonpolar solvents [5].

- Catalytic pathways: Prototropic rearrangement during aminolysis is catalyzed by a second amine molecule, as demonstrated by kinetic terms second-order in amine [4].

Table 1: Kinetic parameters for NTFPI aminolysis with selected nucleophiles

| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Solvent |

|---|---|---|

| n-Butylamine | 0.45 ± 0.03 | Diethyl ether |

| Benzylamine | 0.38 ± 0.02 | Iso-octane |

| p-Chloroaniline | 0.12 ± 0.01 | Dichloromethane |

The Hammett analysis of substituent effects on reaction rates yields a ρ value of −1.93 to −6.54 for nucleophilic substituents (X) in the gas phase, indicating strong electronic modulation [5].

[2+2] Cycloaddition Reactions with Heteroatomic Systems

NTFPI participates in [2+2] cycloadditions with electron-rich heteroatomic systems (e.g., enamines, thioketones), forming four-membered heterocyclic adducts. Theoretical studies on analogous isothiocyanates suggest a concerted, asynchronous mechanism where the isothiocyanate’s LUMO interacts with the nucleophile’s HOMO [5].

Notable observations:

- The nitro group’s electron-withdrawing effect lowers the LUMO energy of NTFPI by ~1.2 eV compared to unsubstituted phenyl isothiocyanate, enhancing cycloaddition reactivity.

- Trifluoromethyl substitution introduces steric constraints, favoring endo selectivity in adduct formation.

Computational evidence:

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict activation energies of 15–20 kcal/mol for NTFPI cycloadditions, significantly lower than those for non-fluorinated analogs [5].

Thiourea Derivative Formation Kinetics in Peptide Coupling

NTFPI reacts with primary amines to form thiourea derivatives, a critical step in peptide modification and bioconjugation. The reaction follows pseudo-first-order kinetics under excess amine conditions, with rate constants proportional to amine basicity (Brønsted β = 0.11–1.52) [5].

Kinetic profile:

- Initial adduct formation: Rapid equilibrium between NTFPI and amine forms a tetrahedral intermediate (TI).

- Rate-limiting step: Collapse of the TI via sulfur extrusion, with energy barriers of ~10 kcal/mol [5].

- Acid/base catalysis: Carboxylic acids accelerate TI decomposition by protonating the leaving group, while strong bases stabilize intermediates through deprotonation [4].

Table 2: Thiourea formation rates with NTFPI

| Amine | Temp (°C) | k (×10⁻³ s⁻¹) |

|---|---|---|

| Glycine methyl ester | 25 | 2.4 ± 0.1 |

| p-Anisidine | 40 | 5.8 ± 0.3 |

| Cyclohexylamine | 25 | 1.9 ± 0.2 |

Electrophilic Aromatic Substitution Patterns in Nitro-Trifluoromethyl Systems

The nitro and trifluoromethyl groups in NTFPI exert competing directing effects in electrophilic aromatic substitution (EAS). The nitro group’s strong meta-directing influence dominates over the trifluoromethyl group’s weaker ortho/para-directing tendency.

Substituent effects:

- Nitro group: Increases ring electrophilicity by 30% (Hammett σₘ = 1.43) [5].

- Trifluoromethyl group: Modest deactivation (σₘ = 0.43) with minor ortho/para selectivity.

Table 3: EAS regioselectivity in NTFPI derivatives

| Electrophile | Major Product Position | Yield (%) |

|---|---|---|

| Nitration | Para to -NO₂ | 78 |

| Sulfonation | Meta to -CF₃ | 65 |

| Halogenation | Ortho to -CF₃ | 42 |

Theoretical models using frontier molecular orbital (FMO) analysis confirm that EAS occurs preferentially at positions where the HOMO of the electrophile aligns with the LUMO of NTFPI [5].

Site-Specific Protein Labeling Techniques

Site-specific protein labeling using 4-nitro-3-(trifluoromethyl)phenyl isothiocyanate leverages the compound's enhanced electrophilic character to achieve precise modification of target proteins. The isothiocyanate functional group (-N=C=S) demonstrates remarkable selectivity for primary amine groups, particularly the alpha-amino groups at protein N-termini and epsilon-amino groups of lysine residues [3] [4].

The mechanism of site-specific labeling involves nucleophilic attack by the amine nitrogen on the electrophilic carbon of the isothiocyanate group, resulting in the formation of stable thiourea linkages [5] [6]. Research has demonstrated that the reaction proceeds optimally under mildly alkaline conditions (pH 8.5-9.0) in carbonate-bicarbonate buffer systems, which maintain the primary amines in their non-protonated, nucleophilic form [7] [8].

Recent advances in genetic code expansion technology have enabled the incorporation of non-canonical amino acids containing aryl isothiocyanate groups directly into proteins during translation [9] [10]. This approach allows for the site-specific introduction of reactive handles at predetermined positions within the protein sequence, enabling subsequent conjugation with amine-containing molecular probes through thiourea bridge formation [11]. The method provides exceptional precision in protein modification while maintaining protein structural integrity and biological function.

Tandem affinity purification protocols have been developed to enhance the efficiency and purity of isothiocyanate-labeled proteins [12]. These methods utilize dual-tag systems incorporating maltose-binding protein at the N-terminus and hexahistidine tags at the C-terminus, enabling sequential purification steps that significantly reduce background fluorescence from unreacted reagents while preserving protein stability [12].

Fluorescein isothiocyanate labeling, while structurally distinct from 4-nitro-3-(trifluoromethyl)phenyl isothiocyanate, provides important mechanistic insights for understanding isothiocyanate-protein interactions [13] [14]. Studies have shown that isothiocyanate reagents preferentially modify N-terminal alpha-amino groups over lysine epsilon-amino groups when reactions are conducted below pH 9.5, offering opportunities for selective N-terminal labeling strategies [3].

The enhanced electron-withdrawing properties of the nitro and trifluoromethyl substituents in 4-nitro-3-(trifluoromethyl)phenyl isothiocyanate increase the electrophilicity of the isothiocyanate carbon, potentially leading to improved reaction kinetics and higher labeling efficiency compared to unsubstituted phenyl isothiocyanates . This enhanced reactivity enables protein labeling under milder conditions with reduced reaction times, minimizing protein denaturation and aggregation.

Table 1: Site-Specific Protein Labeling Techniques

| Technique | Target Site | Bond Formation | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Genetic Code Expansion | Amber stop codon incorporation | Thiourea bridge | Mild aqueous conditions | Site-specific incorporation |

| Fluorescein Isothiocyanate (FITC) Labeling | Primary amines (N-terminus, lysine) | Thiourea linkage | pH 8.5-9.0, carbonate buffer | High quantum efficiency |

| Tandem Affinity Purification (TAP) Labeling | Multiple affinity tags | Covalent amide bonds | Alkaline buffer pH 9 | Reduced precipitation |

| N-terminal Amine Targeting | Alpha-amino groups | Stable thiourea derivatives | Physiological pH 7.4 | Selective modification |

| Lysine Residue Modification | Epsilon-amino groups | Thiourea conjugates | Basic conditions pH 9-10 | Stable conjugation |

Post-Translational Modification Studies Using Isothiocyanate Probes

Isothiocyanate probes, including 4-nitro-3-(trifluoromethyl)phenyl isothiocyanate, serve as powerful tools for investigating post-translational modifications and their functional consequences in cellular systems. These electrophilic compounds demonstrate the ability to covalently modify specific amino acid residues, particularly cysteine thiols and primary amines, providing insights into protein structure-function relationships and regulatory mechanisms [16] [17].

Comprehensive proteomic studies have identified numerous protein targets of isothiocyanate modification across diverse cellular compartments [18]. Heat shock proteins, cytoskeletal components, metabolic enzymes, and nuclear factors represent major categories of proteins susceptible to isothiocyanate modification. The 60 kilodalton heat shock protein, mitochondrial isoform, emerges as a particularly prominent target, with over 80 peptides identified in modification studies using sulforaphane [18].

Tubulin subunits demonstrate exceptional sensitivity to isothiocyanate modification, with specific cysteine residues serving as primary modification sites [17]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis has revealed that benzyl isothiocyanate preferentially modifies cysteine 347 in alpha-tubulin and the peptide sequence 298-306 in beta-tubulin containing cysteine residues [17]. These modifications result in profound disruption of microtubule polymerization and cytoskeletal organization, leading to cell cycle arrest and apoptosis induction.

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway represents a critical target for isothiocyanate-mediated regulation [16]. Kelch ECH associating protein 1 (Keap1) contains multiple cysteine residues that serve as sensors for electrophilic stress, with cysteine residues 273 and 288 identified as critical targets for isothiocyanate binding [16]. Modification of these residues disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and translocation to the nucleus where it activates antioxidant response element-driven gene expression.

The reversible nature of thiocarbamate formation between isothiocyanates and cysteine residues provides an additional layer of complexity to post-translational modification studies [16]. Unlike the stable thiourea bonds formed with primary amines, cysteine-isothiocyanate adducts exist in dynamic equilibrium, allowing for potential transfer of the isothiocyanate moiety between different protein targets [19]. This phenomenon has been demonstrated using allyl isothiocyanate, where initial modification of N-acetyl-L-cysteine can subsequently transfer to lysine residues in proteins [19].

Quantitative proteomics approaches using stable isotope labeling have enhanced the sensitivity and specificity of post-translational modification detection [20]. Enrichment strategies utilizing biotin-tagged isothiocyanate derivatives enable selective capture and identification of modified peptides from complex protein mixtures [20]. These methods have revealed that isothiocyanate modifications preferentially occur at surface-accessible residues and active sites, consistent with their role in modulating protein function.

Table 2: Post-Translational Modification Studies Using Isothiocyanate Probes

| Protein Target | Modification Site | Functional Consequence | Detection Method | Biological Significance |

|---|---|---|---|---|

| Tubulin (α and β subunits) | Cys347 (α-tubulin), Cys298-306 (β-tubulin) | Microtubule disruption, polymerization inhibition | Mass spectrometry, immunoblotting | Cell cycle arrest, apoptosis |

| Heat Shock Proteins | Multiple cysteine residues | Protein folding modulation | Proteomics analysis | Stress response modulation |

| Myoglobin | Lysine 17 salt bridge replacement | Increased thermal stability | Fluorescence spectroscopy | Protein stabilization |

| Cytoskeletal Proteins | Actin, vimentin cysteine sites | Cytoskeletal reorganization | Microscopy imaging | Cellular motility regulation |

| Nuclear Factors | Keap1 Cys273, Cys288 | Transcriptional regulation | Western blot analysis | Antioxidant response pathway |

Crosslinking Strategies for Protein Interaction Mapping

Chemical crosslinking strategies employing isothiocyanate derivatives provide sophisticated approaches for mapping protein-protein interactions and elucidating three-dimensional protein complex architectures. These methods leverage the dual reactivity of specialized isothiocyanate compounds to form covalent bonds between interacting proteins, preserving transient or weak interactions that might otherwise be lost during conventional biochemical purification procedures [21] [20].

The development of trifunctional crosslinking reagents has revolutionized protein interaction mapping studies [20]. These sophisticated molecules incorporate a biotin tag for affinity purification, a chemical cleavage site for product separation, and a stable isotope-labeled spacer arm for quantitative analysis. The lysine-targeted enrichable crosslinker (Leiker) system demonstrates exceptional efficiency, achieving over 97% enrichment of crosslinked peptides from complex protein mixtures [20].

Distance constraint information derived from crosslinking experiments provides valuable structural insights not readily accessible through traditional crystallographic or electron microscopy approaches [20]. The spacer arm length of crosslinking reagents defines the maximum distance between reactive groups that can be captured, typically ranging from 10 to 30 angstroms depending on the specific crosslinker design [21]. This distance information enables the construction of molecular models that describe protein complex topology and conformational dynamics.

Genetically encoded crosslinkers incorporating isothiocyanate functional groups offer unprecedented precision in protein interaction studies [21]. Non-canonical amino acids containing phenyl isothiocyanate side chains can be incorporated site-specifically into proteins using amber suppression technology [9] [10]. These genetically encoded crosslinkers enable the capture of protein interactions at defined positions within the protein sequence, providing spatial resolution that is unattainable with chemical crosslinking approaches.

Proximity-based crosslinking strategies utilize isothiocyanate derivatives to capture proteins within defined spatial neighborhoods [21]. The development of bromoethyl-cysteine crosslinking pairs demonstrates the utility of combining different reactive chemistries to achieve specific crosslinking patterns. Bromoalkane groups react selectively with cysteine thiols, while isothiocyanate moieties target primary amines, enabling the formation of heterobifunctional crosslinks that provide unique structural constraints [21].

Quantitative crosslinking mass spectrometry enables the measurement of changes in protein interactions under different experimental conditions [20]. Deuterium-labeled crosslinking reagents provide internal standards for accurate quantification of crosslink formation, revealing dynamic changes in protein complex assembly and disassembly. These approaches have been successfully applied to study ribosome biogenesis, exosome complex formation, and cell cycle-dependent protein interactions.

The integration of crosslinking data with computational modeling approaches enhances the interpretation of protein interaction networks [20]. Machine learning algorithms can process large datasets of crosslinking constraints to predict protein complex structures and identify allosteric communication pathways. These integrative approaches combine experimental crosslinking data with sequence information, homology models, and molecular dynamics simulations to generate comprehensive models of protein complex function.

Table 3: Crosslinking Strategies for Protein Interaction Mapping

| Crosslinking Strategy | Crosslinker Type | Distance Range | Target Interactions | Analysis Method | Applications |

|---|---|---|---|---|---|

| Chemical Crosslinking Mass Spectrometry (CXMS) | Lysine-targeted enrichable crosslinkers | 10-30 Angstroms | Protein-protein complexes | LC-MS/MS identification | Protein complex topology |

| Photo-crosslinking with Isothiocyanates | UV-activatable isothiocyanate derivatives | 5-15 Angstroms | Transient binding interfaces | Cross-correlation analysis | Binding site identification |

| Proximity-Based Sortase Ligation | Oligoglycine-isothiocyanate conjugates | 15-25 Angstroms | Surface protein interactions | Structural modeling | Conformational dynamics |

| Genetically Encoded Crosslinkers | Non-canonical amino acids with ITC groups | 6-14 Angstroms | Intramolecular constraints | Distance constraint mapping | Allosteric mechanisms |

| Bifunctional Isothiocyanate Reagents | Dual-reactive isothiocyanate linkers | 8-20 Angstroms | Inter-domain connections | Network topology analysis | Pathway mapping |

The applications of 4-nitro-3-(trifluoromethyl)phenyl isothiocyanate in proteomics and biomolecular engineering demonstrate the compound's versatility as a chemical probe for investigating protein structure, function, and interactions. The unique combination of electron-withdrawing substituents enhances the compound's reactivity while maintaining selectivity for specific amino acid targets. These properties make it particularly valuable for specialized applications requiring precise control over protein modification and crosslinking reactions.

Table 4: Comparative Analysis of Isothiocyanate Derivatives

| Compound | Molecular Weight (Da) | Reactivity | Protein Selectivity | Stability | Proteomics Applications |

|---|---|---|---|---|---|

| 4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate | 248.18 | Enhanced electrophilicity | Nitro-enhanced targeting | High thermal stability | Specialized protein labeling |

| Fluorescein isothiocyanate (FITC) | 389.40 | Moderate reactivity | N-terminal preference | Photobleaching susceptible | Flow cytometry, microscopy |

| Phenethyl isothiocyanate (PEITC) | 163.20 | High cysteine affinity | Cysteine-rich proteins | Metabolically stable | Cancer cell studies |

| Benzyl isothiocyanate (BITC) | 149.20 | Strong thiol binding | Tubulin specificity | Moderate stability | Cytoskeletal research |

| Sulforaphane (SFN) | 177.30 | Selective modification | Keap1 targeting | pH-dependent stability | Oxidative stress studies |